Comparative Lipophilicity
Ethyl 5-(ethoxymethyl)-1,2,4-oxadiazole-3-carboxylate exhibits a calculated XLogP3 of 0.9 [1], representing a moderate lipophilicity profile that is distinct from both smaller alkyl substituents and larger aromatic substituents at the 5-position. The 5-(ethoxymethyl) group imparts a unique balance between polarity (due to the ether oxygen) and hydrophobicity (due to the ethyl chain), which is not achievable with simpler 5-substituents such as methyl or with aromatic groups that substantially increase lipophilicity beyond optimal ranges for certain applications.
| Evidence Dimension | Calculated partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 0.9 |
| Comparator Or Baseline | 5-Methyl analog: XLogP3 ≈ 0.4 (estimated from fragment addition); 5-(4-Fluorophenyl) analog: XLogP3 = 2.6 |
| Quantified Difference | ΔXLogP3 = +0.5 vs. 5-methyl; ΔXLogP3 = -1.7 vs. 5-(4-fluorophenyl) |
| Conditions | Calculated using XLogP3 algorithm (PubChem) |
Why This Matters
A higher lipophilicity than the 5-methyl analog can enhance membrane permeability in biological assays, while being lower than the aryl analog may avoid excessive lipophilicity-driven promiscuity or poor aqueous solubility, offering a balanced profile for screening.
- [1] National Center for Biotechnology Information. (2025). PubChem Compound Summary: Ethyl 5-(ethoxymethyl)-1,2,4-oxadiazole-3-carboxylate. CID 119031774. View Source
